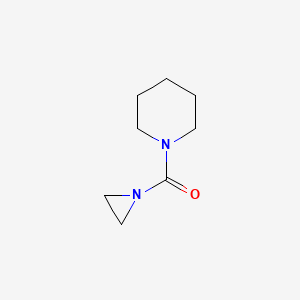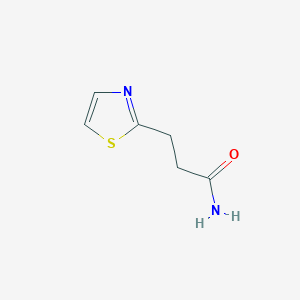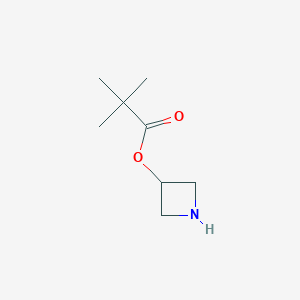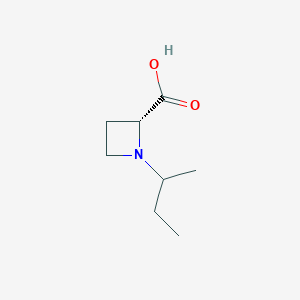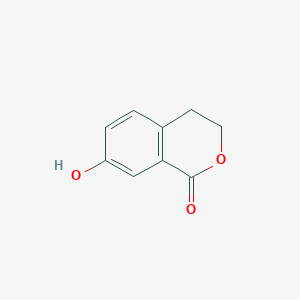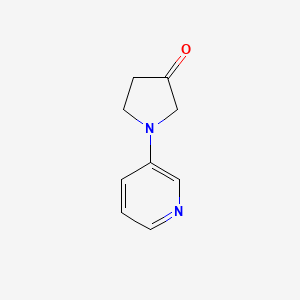![molecular formula C9H6N2O B15071913 1h-Furo[3,2-g]indazole CAS No. 218596-82-8](/img/structure/B15071913.png)
1h-Furo[3,2-g]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Furo[3,2-g]indazole is a heterocyclic compound that features a fused ring system combining a furan ring and an indazole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,2-g]indazole typically involves cyclization reactions. One common method is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been refined over the years to improve yields and reduce byproducts .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, copper-catalyzed intramolecular Ullmann cyclization has been used to achieve high yields . These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Furo[3,2-g]indazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1H-Furo[3,2-g]indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 1H-Furo[3,2-g]indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis.
Comparación Con Compuestos Similares
1H-Furo[3,2-g]indazole can be compared with other similar compounds, such as:
2H-Indazole: This compound is an isomer of 1H-Indazole and has different tautomeric forms.
1H-Pyrazole: While structurally different, 1H-Pyrazole shares some chemical reactivity with this compound.
The uniqueness of this compound lies in its fused ring system, which provides a distinct set of chemical and biological properties not found in its simpler counterparts.
Propiedades
Número CAS |
218596-82-8 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
1H-furo[3,2-g]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-7-5-10-11-8(7)9-6(1)3-4-12-9/h1-5H,(H,10,11) |
Clave InChI |
YPUOWCKEJMCCGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=CO3)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)

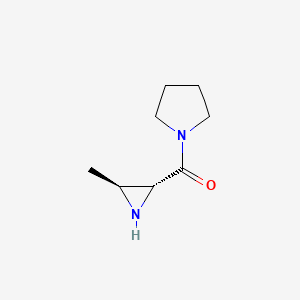
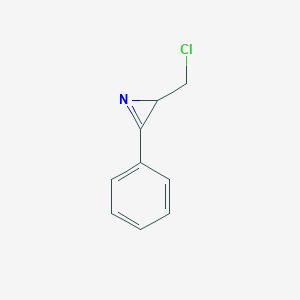
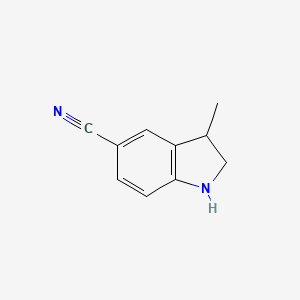
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
